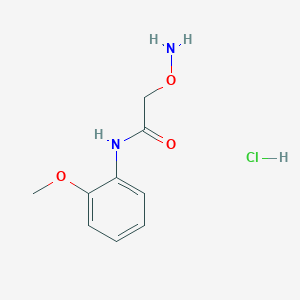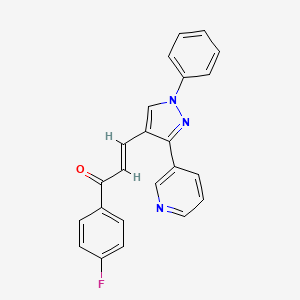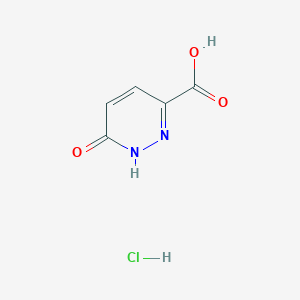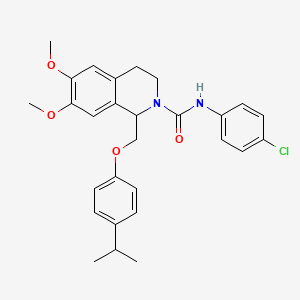![molecular formula C13H15ClN4 B2992849 3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile CAS No. 344276-15-9](/img/structure/B2992849.png)
3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile” is a chemical compound with the molecular formula C13H15ClN4 . It belongs to the class of piperazine derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Synthesis and Characterization
The synthesis of related piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These processes yield pharmaceutical intermediates with confirmed structures through IR and 1H-NMR analysis, highlighting their relevance in the synthesis of complex organic compounds (Quan, 2006).
Biological Screening
Piperazine derivatives have been synthesized and screened for biological activity against various bacteria and fungi. Some compounds showed moderate activity, emphasizing the potential of piperazine-based compounds in developing new antimicrobial agents. These findings are supported by the structural elucidation of products through IR, 1HNMR, Mass spectral data, elemental analysis, and thin layer Chromatography (J.V.Guna et al., 2009).
Anticancer Activity
Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety has shown promising anticancer activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions exhibited significant antiproliferative effects, comparable to established anticancer drugs like cisplatin. This highlights the therapeutic potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).
Electronic and Molecular Properties
Studies on compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride have delved into their structural, electronic, and biological properties through synthesis, spectral data analysis, and molecular docking studies. These investigations provide insights into the potential applications of piperazine derivatives in drug development and their interactions with biological targets such as prostate-specific membrane proteins (Bhat et al., 2018).
Novel Drug Screening Methods
Recent advancements include the development of rapid and simple electrochemical methods for detecting piperazine derivatives in forensic samples. This approach, utilizing disposable screen-printed carbon electrodes and square-wave voltammetry, offers a promising tool for the preliminary analysis of seized synthetic drugs, highlighting the versatility of piperazine derivatives in various scientific and investigative contexts (Silva et al., 2021).
将来の方向性
The future directions for the study of “3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Piperazine derivatives show a wide range of biological and pharmaceutical activity , suggesting potential for future research in these areas.
特性
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIWWUISGXOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)
![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)
![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)



![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)